molecular formula C9H12BFN2O3 B2660341 [5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid CAS No. 2225174-90-1

[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid

Cat. No. B2660341
CAS RN: 2225174-90-1
M. Wt: 226.01
InChI Key: URWZPKPUBFUIIQ-UHFFFAOYSA-N
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Description

“[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid” is a type of boronic acid that contains a fluorine atom and a morpholine ring . It’s a part of the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .


Synthesis Analysis

The synthesis of boronic acids often involves Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” includes a fluorine atom, a morpholine ring, and a pyridinyl boronic acid group . The InChI code for this compound is provided in some resources .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Mechanism of Action

[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid binds to specific proteins and enzymes in cells, inhibiting their activity and leading to various biochemical and physiological effects. This compound has been shown to bind to the proteasome, a protein complex that is involved in the degradation of proteins in cells. By inhibiting the activity of the proteasome, this compound can lead to the accumulation of proteins in cells, which can have various effects depending on the specific proteins involved. This compound has also been shown to inhibit the activity of certain kinases, enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific proteins and enzymes that it targets. This compound has been shown to have anti-cancer effects by inhibiting the activity of the proteasome, which can lead to the accumulation of proteins in cancer cells and ultimately cell death. This compound has also been shown to have neuroprotective effects by inhibiting the activity of certain kinases that are involved in neurodegenerative diseases. However, this compound can also have off-target effects, leading to potential limitations in its use for scientific research.

Advantages and Limitations for Lab Experiments

[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid has several advantages for lab experiments, including its small size and ability to target specific proteins and enzymes. This compound can also be synthesized using various methods, allowing for flexibility in its use. However, this compound can also have off-target effects, leading to potential limitations in its use for scientific research. Additionally, this compound can be difficult to work with due to its low solubility in water.

Future Directions

Future research on [5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid could focus on its potential applications in drug discovery, particularly in the development of new anti-cancer and neuroprotective agents. Research could also focus on identifying and validating new drug targets using this compound. Additionally, further studies could investigate the off-target effects of this compound and potential ways to mitigate these effects. Finally, research could focus on developing new synthesis methods for this compound to improve its solubility and ease of use in lab experiments.

Synthesis Methods

[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid can be synthesized using different methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The Suzuki-Miyaura coupling method involves the reaction of 5-fluoro-2-chloropyridine-4-boronic acid with morpholine and a palladium catalyst. The Sonogashira coupling method involves the reaction of 5-fluoro-2-iodopyridine-4-boronic acid with morpholine and a copper catalyst. The Buchwald-Hartwig amination method involves the reaction of 5-fluoro-2-chloropyridine-4-boronic acid with morpholine and a palladium catalyst.

Scientific Research Applications

[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid has potential applications in scientific research, particularly in the fields of cancer, neurodegenerative diseases, and drug discovery. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation, making it a potential anti-cancer agent. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound can also be used as a tool in drug discovery, as it can be used to identify and validate new drug targets.

Safety and Hazards

While specific safety and hazard information for “[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid” is not available, general precautions for handling boronic acids include using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

(5-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFN2O3/c11-8-6-12-9(5-7(8)10(14)15)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWZPKPUBFUIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)N2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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